

The Pharmacokinetic Profile of ATSP-7041: A Technical Overview

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Compound of Interest

Compound Name: ATSP-7041

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ATSP-7041 is a stapled α -helical peptide that has demonstrated significant potential as a therapeutic agent through its novel mechanism of action. As a dual inhibitor of Murine Double Minute 2 (MDM2) and Murine Double Minute X (MDMX), **ATSP-7041** reactivates the p53 tumor suppressor pathway, a critical regulator of cell cycle arrest and apoptosis that is often dysregulated in cancer.^{[1][2][3]} This technical guide provides a comprehensive overview of the pharmacokinetic properties of **ATSP-7041**, presenting key data, experimental methodologies, and a visualization of its signaling pathway to support ongoing research and development efforts.

Core Pharmacokinetic Parameters

ATSP-7041 exhibits favorable pharmacokinetic properties, characterized by a durable plasma half-life that extends in higher species, suggesting the potential for convenient clinical dosing regimens.^{[1][4]} The compound has been shown to possess drug-like qualities that support its development as a therapeutic candidate.^[4]

Table 1: In Vivo Pharmacokinetic Parameters of ATSP-7041

Species	Half-life (t _{1/2})	Clearance (CL)	Route of Administration	Dosing
Mouse	~1.5 hours[1][5]	43.5 - 52.2 mL/h/kg[1]	Intravenous (i.v.)	15, 20, 30 mg/kg[6]
Rat	~2.1 hours[1]	6.1 - 12.5 mL/h/kg[1]	Intravenous (i.v.)	5, 20, 60 mg/kg[6]
Monkey	~18.3 hours[1][5]	11.5 mL/h/kg[1]	Intravenous (i.v.)	0.5 mg/kg[6]

Absorption and Distribution

ATSP-7041 has been shown to efficiently penetrate cell membranes, a critical attribute for targeting intracellular protein-protein interactions.[1][4][5] Studies utilizing a fluorescently labeled analog of **ATSP-7041** (FAM-**ATSP-7041**) have demonstrated its diffused intracellular localization.[1][5]

Quantitative whole-body autoradiography (QWBA) in rats using radiolabeled [3H]-**ATSP-7041** revealed broad tissue distribution following intravenous administration.[1][7][8] The compound distributes extensively throughout the body, with notable concentrations in highly vascularized tissues.[1][7] Importantly, there was no evidence of accumulation in any specific subset of tissues, and distribution to the brain and central nervous system was limited.[1][7]

Metabolism and Excretion

ATSP-7041 demonstrates metabolic stability. In vitro studies using human liver S9 fractions showed negligible metabolism of the compound.[9][10] Furthermore, it exhibited limited inhibition of major cytochrome P450 (CYP) enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP3A4, and CYP2D6, suggesting a low potential for CYP-mediated drug-drug interactions.[9][10]

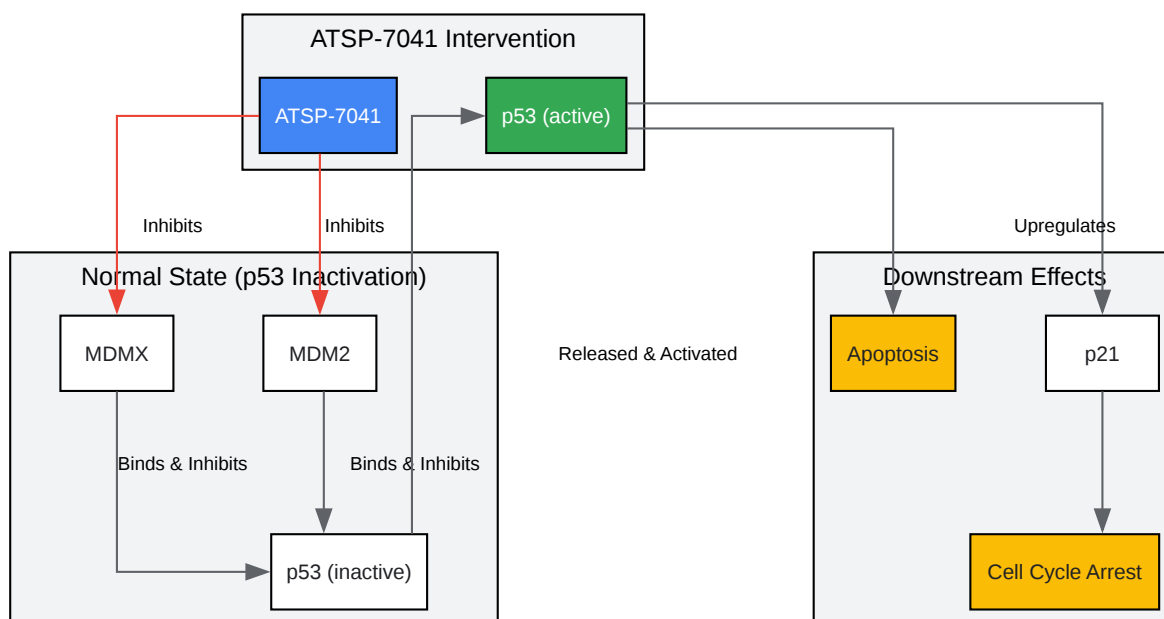
The primary route of elimination for **ATSP-7041** appears to be through hepatobiliary excretion.[9][11] Studies have identified **ATSP-7041** as a substrate for Organic Anion Transporting Polypeptides (OATPs), specifically OATP1B1.[9][12][13] This transporter-mediated uptake into hepatocytes likely contributes to its biliary clearance.[9]

Table 2: In Vitro Transporter Interactions of ATSP-7041

Transporter	Interaction	IC50 Value
OATP1B1	Substrate and Inhibitor[9][13]	0.81 μ M[9][11]
P-glycoprotein (P-gp)	Inhibitor[9][10]	Not specified
Breast Cancer Resistance Protein (BCRP)	Inhibitor[9][10]	Not specified

Mechanism of Action: p53 Pathway Reactivation

ATSP-7041 functions by disrupting the interaction between the tumor suppressor protein p53 and its negative regulators, MDM2 and MDMX.[1][3] In many cancers with wild-type p53, the overexpression of MDM2 and/or MDMX leads to the inhibition of p53's tumor-suppressive functions.[2] By binding with high affinity to both MDM2 and MDMX, **ATSP-7041** liberates p53 from this inhibition.[1][14] This reactivation of p53 leads to the transcription of downstream target genes, such as p21, which induces cell-cycle arrest and apoptosis in cancer cells.[1][5]



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Figure 1: Signaling pathway of **ATSP-7041** in reactivating the p53 tumor suppressor function.

Experimental Protocols

Detailed experimental methodologies are crucial for the interpretation and replication of pharmacokinetic data. The following summarizes the key experimental designs employed in the characterization of **ATSP-7041**.

In Vivo Pharmacokinetic Studies

- **Animal Models:** Female nude mice, Sprague-Dawley rats, and cynomolgus monkeys were used for pharmacokinetic profiling.[1]
- **Administration:** **ATSP-7041** was administered intravenously (i.v.).[1]
- **Sampling:** For mice, a sparse sampling method was used, while serial sampling was employed for rats and monkeys.[6]
- **Analysis:** Plasma concentrations of **ATSP-7041** were determined at various time points to calculate pharmacokinetic parameters such as half-life and clearance.

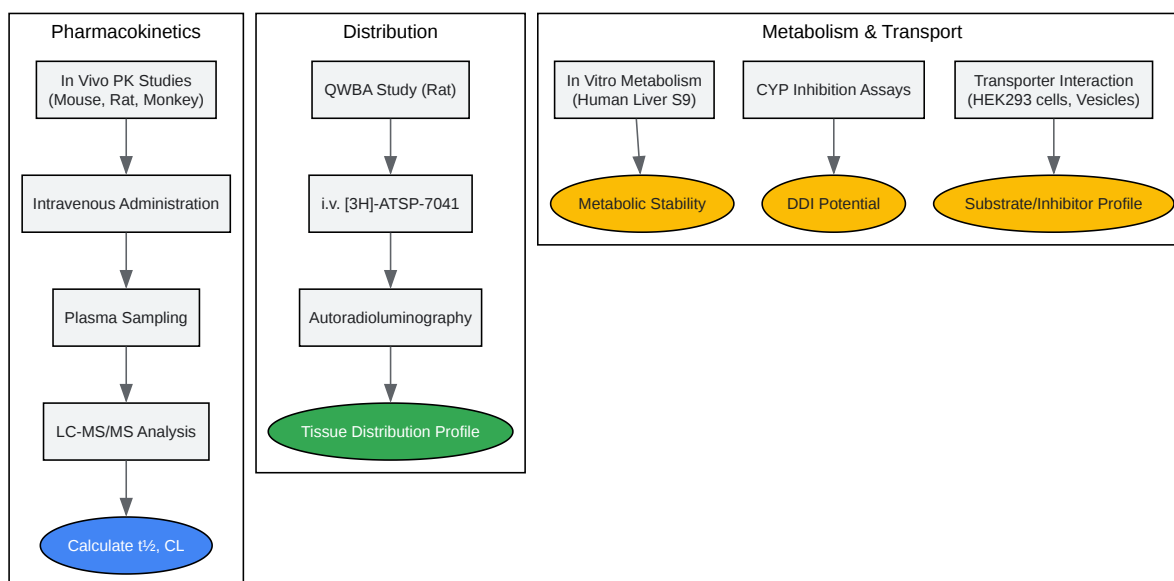
Tissue Distribution Studies

- **Methodology:** Quantitative Whole-Body Autoradiography (QWBA) was performed in male Long-Evans rats.[1][7]
- **Radiolabeling:** A tritiated form of **ATSP-7041** ([3H]-**ATSP-7041**) was used.[1][7]
- **Administration:** A single intravenous dose of [3H]-**ATSP-7041** was administered.[1][7]
- **Analysis:** Whole-body autoradioluminograms were generated at different time points post-dose to visualize the distribution of radioactivity in various tissues.[1][7]

In Vitro Metabolism and Transporter Assays

- **Metabolic Stability:** The metabolic stability of **ATSP-7041** was assessed in human liver S9 fractions.[9][10]

- CYP Inhibition: The inhibitory potential of **ATSP-7041** against major CYP450 enzymes was evaluated in yeast microsomes or S9 fractions.[9][10]
- Transporter Interaction:
 - Uptake Studies: HEK293 cells overexpressing specific transporters (e.g., OATP1B1) were used to investigate **ATSP-7041** as a potential substrate.[9][11]
 - Inhibition Studies: The inhibitory effect of **ATSP-7041** on transporter activity (OATPs, P-gp, BCRP) was determined using reversed membrane vesicles or transporter-expressing cells with known substrates.[9][10]



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Figure 2: Experimental workflow for the pharmacokinetic characterization of **ATSP-7041**.

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